molecular formula C7H15ClN2O B1399802 4-Ethyl-1,4-diazepan-5-one hydrochloride CAS No. 1211514-67-8

4-Ethyl-1,4-diazepan-5-one hydrochloride

Cat. No. B1399802
M. Wt: 178.66 g/mol
InChI Key: GHFXIAMPBUOIAA-UHFFFAOYSA-N
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Description

4-Ethyl-1,4-diazepan-5-one hydrochloride is a chemical compound . It is a solid substance and is considered an irritant .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,4-diazepan-5-one hydrochloride can be represented by the InChI code: 1S/C5H10N2O.ClH/c8-5-1-2-6-3-4-7-5;/h6H,1-4H2, (H,7,8);1H . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.


Physical And Chemical Properties Analysis

4-Ethyl-1,4-diazepan-5-one hydrochloride is a solid substance . It has a molecular weight of 150.61 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Microwave-Assisted Synthesis

  • Gopalakrishnan et al. (2007) developed a method for rapidly converting 2,6-diarylpiperidin-4-ones into 2,7-diaryl-[1,4]-diazepan-5-ones using hydroxylamine hydrochloride under microwave irradiation, demonstrating an efficient synthesis route for these compounds (Gopalakrishnan et al., 2007).

Novel Derivative Synthesis

  • El Bouakher et al. (2013) presented an efficient synthesis leading to novel derivatives of pyrido-[1,4]-diazepines, indicating the versatility of diazepine compounds in creating diverse chemical structures (El Bouakher et al., 2013).

Organocatalytic Applications

  • Barrett et al. (2023) explored the use of ethyl diazepane carboxylate as a catalyst in the oxy-Cope rearrangement of certain substrates, suggesting the potential catalytic applications of diazepane derivatives (Barrett et al., 2023).

Stereoselective Reactions and Hydrolysis

  • Yang (1998) studied the alkaline hydrolysis mechanism of diazepam, a diazepine derivative, providing insights into the chemical behavior of similar compounds under varying pH conditions (Yang, 1998).

Crystallographic Studies

  • Studies have also focused on the crystal structures of diazepine derivatives. For example, Dutkiewicz et al. (2012) analyzed the temperature-dependent ordering of the methyl group in a clotiazepam analogue, contributing to the understanding of structural dynamics in these compounds (Dutkiewicz et al., 2012).

Antibacterial and Antifungal Activities

  • Gopalakrishnan et al. (2007) evaluated the antibacterial and antifungal activities of 2,7-diaryl-[1,4]-diazepan-5-ones, highlighting the potential biological activities of these compounds (Gopalakrishnan et al., 2007).

Safety And Hazards

4-Ethyl-1,4-diazepan-5-one hydrochloride is considered an irritant . Safety information provided by Ambeed, Inc. includes the following hazard statements: H302, H315, H319, H332, H335, which indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-2-9-6-5-8-4-3-7(9)10;/h8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFXIAMPBUOIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-1,4-diazepan-5-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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